1-(2-azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(2-Azabicyclo[410]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a complex organic compound characterized by its unique bicyclic structure and pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone typically involves multiple steps:
Formation of the Bicyclic Structure: The bicyclic structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diene, under specific conditions like heating or using a catalyst.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Coupling of the Two Fragments: The final step involves coupling the bicyclic structure with the pyrazole moiety through a suitable linker, such as an ethanone group, using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted derivatives with nucleophiles.
Scientific Research Applications
1-(2-Azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: Its bicyclic structure can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 1-(2-azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, while the pyrazole moiety can participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
1-(2-Azabicyclo[4.1.0]heptan-2-yl)-2-(1H-pyrazol-4-yl)ethanone: Lacks the dimethyl groups on the pyrazole ring.
1-(2-Azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-3-yl)ethanone: The position of the pyrazole ring attachment differs.
Uniqueness: 1-(2-Azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is unique due to the presence of dimethyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2-azabicyclo[4.1.0]heptan-2-yl)-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-8-11(9(2)15-14-8)7-13(17)16-5-3-4-10-6-12(10)16/h10,12H,3-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGONMDXTDABCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC(=O)N2CCCC3C2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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